molecular formula C24H24N2O3 B4104256 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4104256
M. Wt: 388.5 g/mol
InChI Key: SZARPCVOYDXJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide, also known as ECP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ECP is a carbazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its potential therapeutic applications, which make it an interesting compound to study. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide and improving its solubility in aqueous solutions. Furthermore, research could explore the use of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in combination with other compounds to enhance its therapeutic effects.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-26-22-8-6-5-7-20(22)21-15-17(9-14-23(21)26)25-24(27)16(2)29-19-12-10-18(28-3)11-13-19/h5-16H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZARPCVOYDXJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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